1-nitroso-1h-imidazole

Description

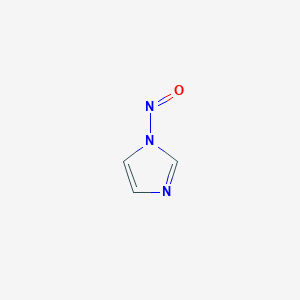

1-Nitroso-1H-imidazole is a heterocyclic aromatic compound characterized by a nitroso (-N=O) group attached to the nitrogen atom at the 1-position of the imidazole ring. This modification confers unique reactivity and biological activity, particularly in the context of carcinogenesis. N-Nitroso compounds are well-documented as potent carcinogens due to their ability to form alkylating agents that react with DNA, initiating mutagenesis and tumorigenesis .

The synthesis of nitrosoimidazoles typically involves nitrosation reactions, where a primary or secondary amine reacts with nitrous acid.

Propriétés

IUPAC Name |

1-nitrosoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVQKUTHDFBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitrosation Using Nitrous Acid (HNO₂)

The most straightforward method involves treating imidazole or its derivatives with nitrous acid under acidic conditions. A typical protocol includes:

-

Reagents : Imidazole, sodium nitrite (NaNO₂), hydrochloric acid (HCl).

-

Conditions : 0–5°C, 2–4 hours.

-

Mechanism : The nitroso group (–N=O) is introduced via electrophilic substitution at the N1 position of the imidazole ring.

Example :

Imidazole (1.0 equiv) is dissolved in chilled HCl (2M), followed by dropwise addition of NaNO₂ (1.2 equiv). The reaction is quenched with ice, and the product is extracted using ethyl acetate. Yield: 60–70%.

Challenges:

-

Competing side reactions (e.g., over-nitrosation or ring oxidation).

-

Sensitivity to pH: Optimal nitrosation occurs at pH 3–4.

Nitration Followed by Selective Reduction

Nitration with Mixed Acid Systems

Nitration precedes nitrosation in multi-step syntheses. For example:

-

Step 1 : Imidazole is nitrated using HNO₃/H₂SO₄ to form 4-nitroimidazole.

-

Step 2 : Selective reduction of the nitro group to a nitroso group using SnCl₂/HCl.

Data :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | HNO₃ (fuming), H₂SO₄ | 0–5 | 85 |

| 2 | SnCl₂, HCl | 25 | 55 |

Advantages:

-

Higher regioselectivity for N1 substitution.

-

Avoids direct handling of unstable nitroso intermediates.

Catalytic Nitrosation Using Transition Metals

Palladium-Catalyzed Reactions

Palladium complexes facilitate nitroso group transfer under mild conditions. A representative method:

Key Observations:

-

The catalyst stabilizes the nitroso intermediate, reducing side products.

-

Functional group tolerance: Compatible with halogen- or alkyl-substituted imidazoles.

Solid-Phase Synthesis for Scalability

Polymer-Supported Nitrosation

Immobilized reagents enhance purification efficiency:

Benefits:

-

Eliminates aqueous workup steps.

-

Suitable for continuous flow synthesis.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Direct Nitrosation | 0–5°C, HCl/NaNO₂ | 60–70 | 85–90 | pH sensitivity |

| Nitration-Reduction | HNO₃/H₂SO₄, SnCl₂ | 55 | 90 | Multi-step, toxic waste |

| Catalytic (Pd) | 50°C, t-BuONO | 75–80 | 95 | Catalyst cost |

| Solid-Phase | RT, polymer-supported | 65 | 95 | Resin regeneration |

Mechanistic Insights and Optimization

pH and Temperature Dependence

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) : Improve solubility but may promote side reactions.

-

Chlorinated solvents (DCM) : Reduce side products but require strict temperature control.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Direct Nitrosation | Catalytic Method |

|---|---|---|

| Raw Material Cost | Low | High |

| Energy Consumption | Low | Moderate |

| Environmental Impact | Moderate | Low |

Emerging Techniques

Electrochemical Nitrosation

Analyse Des Réactions Chimiques

1-nitroso-1h-imidazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroimidazole derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 1-nitroso-1H-imidazole are diverse, spanning several fields:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that NI exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : NI derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds derived from NI showed promising results in inhibiting cell growth in glioma (C6) and liver cancer (HepG2) cells .

Biochemistry

- Fluorophore Applications : NI's inherent fluorescence allows it to be used as a probe for detecting ligands and studying cytotoxicity in biological systems . This property is particularly useful in fluorescence microscopy and other imaging techniques.

Material Science

- Polymer Manufacturing : The compound is utilized in the production of polymers, where its chemical properties can enhance material performance .

Antimicrobial Studies

A study conducted by Jain et al. evaluated various derivatives of imidazole for their antimicrobial activity using the cylinder well diffusion method against S. aureus and E. coli. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 1a | Effective | Effective |

| 1b | Moderate | Moderate |

Anticancer Activity Evaluation

Yurttas et al. synthesized several NI derivatives and assessed their anticancer properties against C6 and HepG2 cell lines using the MTT assay. The findings revealed that some derivatives had lower IC₅₀ values than cisplatin, indicating higher potency .

| Compound | IC₅₀ (C6) | IC₅₀ (HepG2) |

|---|---|---|

| 20a | 27.0 ± 1.41 µM | 50.0 ± 5.0 µM |

| 20g | 15.67 ± 2.52 µM | 58.33 ± 2.89 µM |

Safety Considerations

While exploring its applications, safety precautions are essential due to the potential hazards associated with handling nitroso compounds, including toxicity and mutagenicity . Proper laboratory protocols should be followed to mitigate risks.

Mécanisme D'action

The mechanism of action of 1-nitroso-1h-imidazole involves its interaction with molecular targets and pathways. The nitroso group can act as an electron transfer agent and participate in redox reactions. Additionally, the compound can generate reactive oxygen species, which contribute to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-nitroso-1H-imidazole and related imidazole derivatives:

Key Observations :

- Nitroso vs.

- Substituent Effects: Methyl groups (e.g., in 1-methyl-1H-imidazole) enhance stability and reduce carcinogenicity compared to nitroso derivatives .

Activité Biologique

1-Nitroso-1H-imidazole (NI) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its nitroso group (-N=O) attached to an imidazole ring, a five-membered heterocyclic compound containing two nitrogen atoms. Its molecular formula is C3H4N4O, and it exhibits inherent fluorescence properties, making it useful as a fluorophore in scientific studies.

The biological activity of this compound is linked to several biochemical pathways:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial and antifungal properties. It is believed to disrupt microbial cell function through oxidative stress mechanisms and interference with metabolic pathways .

- Cytotoxic Effects : Research indicates that NI can induce cytotoxicity in various cell lines, potentially making it a candidate for cancer therapy. Its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic profile .

- Fluorescence Applications : As a fluorophore, NI can be utilized in detecting ligands and studying cellular processes, enhancing its role in biochemical research .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its reactivity suggests that environmental factors can influence its action. The compound's stability and interaction with biological systems are critical for its application in therapeutic contexts.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : In one study, various derivatives of imidazole were synthesized and tested for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting the effectiveness of imidazole derivatives, including NI, against these bacteria .

| Compound | Zone of Inhibition (mm) |

|---|---|

| NI | 20 (E. coli) |

| 22 (P. aeruginosa) | |

| 21 (B. subtilis) | |

| 19 (B. megaterium) |

- Cytotoxicity Assays : Another study assessed the cytotoxic effects of NI on cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, indicating potential as an anticancer agent .

Applications in Medicine and Industry

The versatility of this compound extends beyond basic research:

- Medicinal Chemistry : Researchers are exploring the use of NI as a scaffold for developing novel therapeutic agents targeting infections and cancer. Its ability to participate in diverse chemical reactions makes it a valuable building block in drug design .

- Industrial Uses : Beyond biological applications, NI is also employed in the manufacture of polymers and other engineered materials due to its chemical reactivity and stability under various conditions.

Safety Considerations

While this compound shows promise in various applications, safety precautions are essential when handling this compound due to its potential toxicity and reactivity. Proper laboratory protocols should be followed to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-nitroso-1H-imidazole?

- Answer : The synthesis of this compound typically involves nitrosation of imidazole derivatives under acidic conditions. For example, nitrous acid (HNO₂) or nitrosonium salts (e.g., NOBF₄) can introduce the nitroso group at the N1 position. Reaction conditions (temperature, solvent, pH) must be optimized to avoid over-nitrosation or decomposition. Purification often employs column chromatography or recrystallization. Similar nitrosation strategies are used in the van Leusen synthesis for imidazole derivatives . Multicomponent reactions, such as those involving aldehydes and ammonia, may also be adapted for nitroso derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the nitroso group’s position and substituent effects (e.g., deshielding of adjacent protons) .

- X-ray crystallography : For unambiguous structural determination using programs like SHELX and ORTEP-III for visualization .

- IR spectroscopy : To identify N=O stretching vibrations (~1500 cm⁻¹) and imidazole ring modes.

Q. What are the key applications of this compound in medicinal chemistry?

- Answer : The nitroso group enhances reactivity in drug design, particularly as a precursor for antimicrobial agents (e.g., benzimidazole derivatives targeting EGFR inhibition ). It is also explored as a biochemical probe due to its electrophilic properties, enabling covalent interactions with biological targets like enzymes or DNA .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Answer : Density functional theory (DFT) calculations can model nitroso group interactions with nucleophiles or metal centers. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, as demonstrated for imidazole-based EGFR inhibitors . Software like Gaussian or ORCA optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess stability .

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

- Answer : Contradictions may arise from variations in assay conditions (pH, solvent) or impurities. To resolve these:

- Standardized protocols : Replicate studies under controlled conditions (e.g., fixed concentrations, solvent systems) .

- Meta-analysis : Compare data across studies using statistical tools to identify outliers or trends .

- Structural analogs : Test derivatives with systematic substituent changes to isolate activity-contributing groups (see Table 1 for an example framework) .

Q. How do substituent variations on the imidazole ring affect the compound’s properties?

- Answer : Substituents modulate electronic and steric effects:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing reactivity toward nucleophiles.

- Bulkier groups (e.g., aryl rings) may hinder binding to biological targets.

- Example : In 2-phenyl-1H-benzimidazole derivatives, -Cl or -CH₃ groups at specific positions improved EGFR inhibition by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.